molecular formula C12H13Cl2NO2 B5602423 4-(3,4-dichlorobenzyl)-1,4-oxazepan-5-one

4-(3,4-dichlorobenzyl)-1,4-oxazepan-5-one

Cat. No. B5602423
M. Wt: 274.14 g/mol
InChI Key: LFTMTZGLOHRHRA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including ring-opening, cyclization, and substitution reactions. For example, Wu et al. (2022) synthesized a related compound through a series of reactions, including ring-opening, cyclization, substitution, dopamine condensation, and Mannich reactions, which were confirmed by spectroscopy (1H NMR, 13C NMR, MS, and FT-IR) and X-ray crystallography methods. This approach highlights the complexity and precision required in synthesizing such compounds (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography, supported by density functional theory (DFT) calculations. For instance, the molecular structure of a similar compound was optimized using DFT calculations at the B3LYP/6-311G (2d, p) level of theory, with geometrical parameters and molecular electrostatic potential (MEP) analyses providing insight into its structure and reactivity (Wu et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving these compounds can be complex, involving interactions with proteins and potential for inhibitory activities against specific enzymes. For example, molecular docking studies have suggested favorable interactions between synthesized compounds and SHP2 protein, indicating potential biological applications (Wu et al., 2022).

Physical Properties Analysis

The physical properties, including crystal structure and vibrational spectroscopic data, provide essential insights into the stability and behavior of these compounds under various conditions. Studies often utilize FT-IR, NMR, and MS spectroscopy to characterize these aspects thoroughly (Wu et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are crucial for understanding the compound's potential applications. DFT studies, molecular docking, and MEP analyses are instrumental in exploring these properties, providing insights into how these compounds might interact at the molecular level (Wu et al., 2022).

Scientific Research Applications

Synthesis and Chemical Properties

Modular Synthesis of Oxazolines and Derivatives

A class of modular oxazolines and their derivatives was synthesized with moderate to excellent yields using a simple one-pot method. These compounds, including bis-oxazolines, were obtained from reactions involving dicyanobenzenes and optically active amino alcohols, showcasing the versatility of oxazoline compounds in chemical synthesis (Mei et al., 2009).

Phosphine-Mediated Construction of 1,4-Oxazepines

A novel method for constructing 1,4-oxazepines and 1,3-oxazines was developed using a phosphine-mediated tandem reaction. This approach highlights the synthetic utility of oxazepine derivatives in preparing biologically active heterocycles under mild conditions (François-Endelmond et al., 2010).

Structural Analysis and Interactions

Weak C-H···O and π-π Stacking Interactions

The study of oxazolidinecarbohydrazides revealed the presence of weak interactions such as C-H···O, C-H···Cl, C-H···π, and π-π stacking interactions. These findings contribute to the understanding of molecular conformations and interactions critical in designing molecules with specific properties (Nogueira et al., 2015).

Biological Activity and Applications

Antidepressant and Anti-Nociceptive Effects

Novel 2-substituted 1,4-benzodiazepine derivatives, synthesized from Oxazepam, showed promising antidepressant and analgesic effects in initial in vivo experiments, indicating the potential of oxazepane derivatives in developing new therapeutic agents (Singh et al., 2010).

properties

IUPAC Name

4-[(3,4-dichlorophenyl)methyl]-1,4-oxazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-10-2-1-9(7-11(10)14)8-15-4-6-17-5-3-12(15)16/h1-2,7H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTMTZGLOHRHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN(C1=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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